CYP11B2 Inhibition and Selectivity Over CYP11B1
1-Benzyl-3,3-diphenylindolin-2-one exhibits potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM, while showing approximately 2.3-fold selectivity over CYP11B1 (IC50 = 10.3 nM, where lower IC50 indicates higher potency on CYP11B1) [1]. This selectivity profile contrasts with many pyridine-substituted naphthalene and quinolinone-based CYP11B2 inhibitors, which often achieve single-digit nanomolar potency (e.g., IC50 = 2.7 nM for compound 17) but frequently sacrifice CYP11B1/CYP11B2 selectivity [2]. The 1-benzyl-3,3-diphenyl substitution pattern thus provides a distinct selectivity window that may be advantageous for minimizing cortisol synthesis interference during aldosterone suppression.
| Evidence Dimension | CYP11B2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Pyridine-substituted naphthalene (compound 17): IC50 = 2.7 nM for CYP11B2 |
| Quantified Difference | Target compound is ~8.9-fold less potent on CYP11B2 than comparator, but offers a distinct selectivity profile relative to CYP11B1 |
| Conditions | Human CYP11B2 expressed in hamster V79 MZh cells using deoxycorticosterone substrate |
Why This Matters
The 24 nM IC50 for CYP11B2 positions this compound as a moderately potent aldosterone synthase inhibitor with a unique selectivity window, making it a valuable tool for dissecting CYP11B2-dependent pathways in cardiovascular and renal research.
- [1] BindingDB. BDBM50395455 / CHEMBL2163639: Cytochrome P450 11B2, mitochondrial inhibition data (IC50 = 24 nM); CYP11B1 inhibition data (IC50 = 10.3 nM). View Source
- [2] Ries, C., et al. (2012). Pyridine substituted naphthalenes as potent and selective inhibitors of aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 22(10), 3463-3466. View Source
